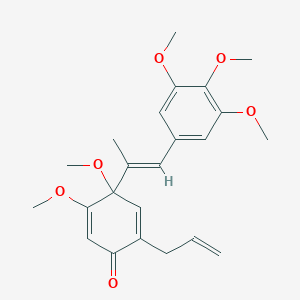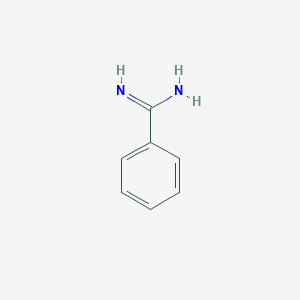
Pentachlorophenol sodium salt hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentachlorophenol sodium salt hydrate is a chemical compound with the formula C6H2Cl5NaO2·xH2O. It is a derivative of pentachlorophenol, where the phenol group is replaced by a sodium salt and hydrated with water molecules. This compound is known for its high toxicity and is used primarily as a pesticide and disinfectant .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentachlorophenol sodium salt hydrate can be synthesized by reacting pentachlorophenol with sodium hydroxide. The reaction typically involves dissolving pentachlorophenol in a suitable solvent, such as methanol or ethanol, and then adding an aqueous solution of sodium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of pentachlorophenol sodium salt. The product is then crystallized and hydrated to obtain the final compound .
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The industrial process involves continuous stirring and precise temperature control to maintain the reaction conditions. The final product is filtered, washed, and dried to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Pentachlorophenol sodium salt hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated quinones.
Reduction: It can be reduced to form less chlorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia, amines, and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Chlorinated quinones.
Reduction: Less chlorinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pentachlorophenol sodium salt hydrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to enzyme inhibition and microbial resistance.
Medicine: Investigated for its potential use in antimicrobial treatments.
Industry: Utilized as a wood preservative, pesticide, and disinfectant
Wirkmechanismus
Pentachlorophenol sodium salt hydrate exerts its effects primarily through the disruption of cellular processes. It uncouples oxidative phosphorylation in mitochondria, leading to a decrease in ATP production. This disruption affects various cellular functions, ultimately causing cell death. The compound targets enzymes involved in energy metabolism and disrupts the electron transport chain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrachlorophenol: Similar structure but with one less chlorine atom.
Trichlorophenol: Contains three chlorine atoms instead of five.
Dichlorophenol: Contains two chlorine atoms.
Monochlorophenol: Contains one chlorine atom.
Uniqueness
Pentachlorophenol sodium salt hydrate is unique due to its high degree of chlorination, which enhances its toxicity and effectiveness as a pesticide and disinfectant. Its ability to disrupt cellular processes at low concentrations makes it a potent compound compared to its less chlorinated counterparts .
Eigenschaften
CAS-Nummer |
123333-54-0 |
|---|---|
Molekularformel |
C6H2Cl5Na2O2+ |
Molekulargewicht |
329.3 g/mol |
IUPAC-Name |
disodium;2,3,4,5,6-pentachlorophenolate;hydrate |
InChI |
InChI=1S/C6HCl5O.2Na.H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;;;/h12H;;;1H2/q;2*+1;/p-1 |
InChI-Schlüssel |
JPKIXXRGBSLUDH-UHFFFAOYSA-M |
SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-].O.[Na+] |
Isomerische SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-].O.[Na+] |
Kanonische SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-].O.[Na+].[Na+] |
Piktogramme |
Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Synonyme |
PENTACHLORPHENOL SODIUM SALT HYDRATE 90% |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















